1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime
Brand Name:
Vulcanchem
CAS No.:
101077-37-6
VCID:
VC0217121
InChI:
InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+
SMILES:
C1CC2=C3C(=CC=C2)C(=NO)CCN3C1
Molecular Formula:
C16H14N2O3
Molecular Weight:
202.25 g/mol
1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime
CAS No.: 101077-37-6
Main Products
VCID: VC0217121
Molecular Formula: C16H14N2O3
Molecular Weight: 202.25 g/mol
CAS No. | 101077-37-6 |
---|---|
Product Name | 1H,5H-Benzo(ij)quinolizin-1-one, 2,3,6,7-tetrahydro-, oxime |
Molecular Formula | C16H14N2O3 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | (NE)-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-4-ylidene)hydroxylamine |
Standard InChI | InChI=1S/C12H14N2O/c15-13-11-6-8-14-7-2-4-9-3-1-5-10(11)12(9)14/h1,3,5,15H,2,4,6-8H2/b13-11+ |
Standard InChIKey | YGRYMADANYMNPI-ACCUITESSA-N |
Isomeric SMILES | C1CC2=C3C(=CC=C2)/C(=N/O)/CCN3C1 |
SMILES | C1CC2=C3C(=CC=C2)C(=NO)CCN3C1 |
Canonical SMILES | C1CC2=C3C(=CC=C2)C(=NO)CCN3C1 |
PubChem Compound | 5383245 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume